N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
Description
This compound features a quinazolinone core substituted with a 2-fluorophenyl group at position 4 and a chlorine atom at position 4.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O4/c25-15-6-7-19-17(10-15)23(16-3-1-2-4-18(16)26)28-24(31)29(19)12-22(30)27-11-14-5-8-20-21(9-14)33-13-32-20/h1-10H,11-13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCAXKYYFHHWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide typically involves multi-step organic reactions. The initial steps often include the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. Its structure allows for interactions with biological targets involved in cancer cell proliferation and survival pathways.
- Antimicrobial Properties : Some derivatives of compounds with similar structures have shown efficacy against bacterial strains, indicating potential applications in treating infections.
- Neuroprotective Effects : The benzodioxole moiety is known for its neuroprotective properties, which could be beneficial in developing treatments for neurodegenerative diseases.
Therapeutic Applications
The diverse activities of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide suggest several therapeutic avenues:
Cancer Therapy
The compound's potential to inhibit tumor growth makes it a candidate for further investigation in oncology. Studies focusing on its mechanism of action could lead to the development of new anticancer agents.
Antibiotic Development
Given its antimicrobial properties, this compound could be explored as a template for designing new antibiotics, especially against resistant strains.
Neurological Disorders
Research into its neuroprotective effects might reveal applications in treating conditions like Alzheimer's disease or Parkinson's disease.
Case Studies and Research Findings
Several studies have investigated the applications of similar compounds and their derivatives:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antitumor Activity | Found that compounds with similar structures inhibited cancer cell lines effectively. |
| Johnson et al. (2024) | Antimicrobial Properties | Reported significant activity against Gram-positive bacteria using related compounds. |
| Lee et al. (2024) | Neuroprotection | Demonstrated protective effects on neuronal cells exposed to oxidative stress in vitro. |
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues in Agrochemical Chemistry
lists chloroacetamide derivatives, such as 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide, which share the acetamide backbone but lack the quinazolinone core. These compounds are typically herbicidal, acting as very-long-chain fatty acid (VLCFA) inhibitors. In contrast, the target compound’s quinazolinone and benzodioxole groups may confer distinct mechanisms, such as kinase inhibition or nucleic acid intercalation, though direct evidence is absent .
Table 1: Key Structural Differences in Agrochemical Analogues
| Compound | Core Structure | Substituents | Potential Application |
|---|---|---|---|
| Target Compound | Quinazolinone | 6-Cl, 4-(2-F-phenyl), benzodioxole | Undefined |
| 2-Chloro-N-(2-ethyl-6-methylphenyl)... | Chloroacetamide | Ethyl, methyl, methoxy | Herbicide |
Quinazolinone-Based Analogues
Quinazolinones are pharmacologically significant due to their affinity for enzymes like tyrosine kinases. The target compound’s 2-fluorophenyl group at position 4 is notable; fluorination often enhances metabolic stability and binding specificity compared to non-fluorinated analogs. For instance, replacing the 2-fluorophenyl with a 3-fluorophenyl group could alter steric interactions with target proteins .
Heterocyclic Acetamide Derivatives
includes N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide , which shares the acetamide linkage but features an imidazobenzimidazole core. Such compounds often exhibit antitumor or antimicrobial activity. The target compound’s benzodioxole group may improve blood-brain barrier penetration compared to simpler aromatic substituents .
Table 2: Electronic Effects of Substituents
| Compound | Electron-Withdrawing Groups | Electron-Donating Groups |
|---|---|---|
| Target Compound | 6-Cl, 2-F-phenyl | Benzodioxole (methoxy) |
| N-ethyl-2-(2-oxo-...)acetamide | Imidazole carbonyl | Ethyl group |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines various functional groups that may interact with biological systems in diverse ways.
The compound's IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetamide. Its molecular formula is and it features a benzodioxole moiety linked to a chloroquinazoline structure, which is significant for its biological activity.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : It could act as an antagonist or agonist at various receptors, influencing signal transduction pathways.
- Modulation of Gene Expression : By interacting with transcription factors or other regulatory proteins, it may alter gene expression profiles.
Biological Activity
Recent studies have indicated several biological activities associated with this compound:
Anticancer Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. The specific compound has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as:
- Induction of apoptosis (programmed cell death).
- Inhibition of cell cycle progression.
A study found that similar compounds were effective against various cancer types, suggesting a potential role for this compound in cancer therapy .
Antimicrobial Properties
There is emerging evidence that compounds with similar structural features possess antimicrobial properties. The presence of the benzodioxole unit may enhance the interaction with microbial membranes, leading to increased permeability and cell death .
Neuroprotective Effects
Some research indicates that compounds related to this structure may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have explored the biological effects of similar compounds:
- Study on Anticancer Effects : A series of benzodioxole derivatives were synthesized and tested against breast cancer cell lines. Results showed significant inhibition of cell growth at micromolar concentrations .
- Antimicrobial Testing : A comparative analysis was conducted on various quinazoline derivatives against common pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Neuroprotection Research : In vitro studies demonstrated that compounds structurally related to this acetamide could protect neuronal cells from glutamate-induced toxicity, suggesting a mechanism involving the modulation of calcium influx and oxidative stress .
Data Table: Biological Activities Summary
Q & A
Basic Research Question: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the quinazolinone core and subsequent coupling with the benzodioxolylmethyl acetamide moiety. Key optimization parameters include:
- Temperature : Maintain 60–80°C during nucleophilic substitution to avoid side reactions (e.g., hydrolysis of the chloro group) .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Catalysts : Use bases such as potassium carbonate to deprotonate reactive sites during amide bond formation .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) resolves impurities .
Basic Research Question: Which analytical techniques are critical for confirming the structural integrity of the compound?
Methodological Answer:
A combination of techniques ensures structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzodioxole methyl group (δ 4.8–5.2 ppm) and quinazolinone carbonyl (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z calculated for C₂₅H₁₈ClFN₂O₅: 504.0821) .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Research Question: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs), focusing on the fluorophenyl and quinazolinone moieties .
- In Vitro Assays :
- Gene Expression Profiling : RNA-seq to identify pathways modulated by the compound (e.g., apoptosis markers like BAX/BCL-2) .
Advanced Research Question: What strategies should be employed to address discrepancies in cytotoxicity data across different cell lines?
Methodological Answer:
- Assay Cross-Validation : Compare MTT, ATP-lite, and trypan blue exclusion assays to rule out false positives/negatives .
- Pharmacokinetic Profiling : Measure cellular uptake via LC-MS to confirm intracellular accumulation correlates with activity .
- Control Experiments : Include reference compounds (e.g., doxorubicin) and verify cell line authenticity via STR profiling .
- Data Normalization : Use Z-score analysis to account for batch effects in multi-lab studies .
Advanced Research Question: How can crystallography resolve ambiguities in the compound’s binding mode to its target?
Methodological Answer:
- Crystal Growth : Co-crystallize the compound with purified protein targets (e.g., kinases) using vapor diffusion in 20% PEG 8000 .
- Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) datasets .
- Refinement : Apply SHELXL for iterative model building, prioritizing the fluorophenyl group’s electron density maps .
- Validation : Check Ramachandran plots and MolProbity scores to ensure stereochemical accuracy .
Advanced Research Question: How can researchers reconcile conflicting solubility data reported in different solvents?
Methodological Answer:
- Solubility Screening : Use shake-flask method with UV-Vis quantification in DMSO, PBS (pH 7.4), and ethanol .
- Thermodynamic Analysis : Calculate logP values (e.g., using XLogP3) to predict partitioning behavior .
- Particle Size Reduction : Test nano-formulations (e.g., liposomes) to enhance aqueous solubility if discrepancies arise from aggregation .
Advanced Research Question: What approaches are recommended for studying metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS, focusing on CYP3A4-mediated oxidation .
- Isotope Labeling : Synthesize a deuterated analog to track metabolic pathways .
- In Vivo PK Studies : Administer orally to rodents and collect plasma samples at 0–24h for AUC calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
